molecular formula C17H23NO4 B12994327 3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B12994327
M. Wt: 305.4 g/mol
InChI Key: SWNQHEZBCFJXPQ-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are generally mild, and the Boc-protected product can be isolated in good yields.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized or used in peptide synthesis .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific indene structure, which imparts distinct chemical properties and reactivity. This compound’s combination of the Boc-protected amino group and the indene scaffold makes it particularly valuable in the synthesis of complex molecules and biologically active compounds.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-5-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-9-17(4,5)12-7-6-10(14(19)20)8-11(12)13/h6-8,13H,9H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

SWNQHEZBCFJXPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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